2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Description
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound featuring a seven-membered thiadiazepine ring fused to a benzene moiety, with two sulfonyl oxygen atoms at the 1,1-positions. It serves as a critical intermediate in synthesizing pharmaceuticals like odevixibat (Bylvay™), a potent ileal bile acid transporter (IBAT) inhibitor approved for treating progressive familial intrahepatic cholestasis (PFIC) . Its structure includes a benzo-fused ring system and a sulfonamide group, which are essential for binding to IBAT and modulating bile acid reabsorption .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)9-6-2-1-4-8(9)5-3-7-10-13/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWQVSIFXQYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Synthesis of Benzothiazepine Derivatives
This approach typically involves the cyclization of α,β-unsaturated ketones with heterocyclic precursors under reflux conditions. A notable example is the heating of α,β-unsaturated ketones with suitable amines or thiols to induce cyclization, forming the benzothiazepine core.
- Preparation of Precursors: α,β-unsaturated ketones are synthesized via aldol condensations or Claisen reactions.
- Cyclization Reaction: The ketones are refluxed with heteroatom nucleophiles such as amines or thiols in solvents like ethanol or acetic acid.
- Isolation: The cyclized product is purified through recrystallization or chromatography.
El-Bayouki et al. reported the solution phase synthesis where heating α,β-unsaturated ketones yielded 2,3-dihydro-1,5-benzothiazepines, with spectroscopic data confirming the cyclization and heterocyclic formation.
Sulfonylation and Cyclization from α-Amino Acids
A solid-phase synthesis approach employs polymer-supported α-amino acids, which are sulfonylated with 2-nitrobenzenesulfonyl chlorides, followed by alkylation and cyclization.
- Sulfonylation: Immobilized α-amino acids on Wang resin are sulfonylated with 2-nitrobenzenesulfonyl chlorides.
- Alkylation: The sulfonamides are alkylated with alcohols via Fukuyama-Mitsunobu conditions.
- Reduction and Cleavage: Nitro groups are reduced, and the intermediates are cleaved from the resin.
- Cyclization: The intermediates are reacted with thionyl chloride to promote ring closure, forming the benzothiazepine core.
This method allows for the parallel synthesis of various derivatives with acceptable yields and stereochemistry, as demonstrated by the synthesis of compounds with potential biological activity.
Catalytic Hydrogenation for Ring Saturation
Hydrogenation under catalytic conditions is used to reduce unsaturated precursors to the saturated tetrahydro derivatives.
- Preparation of Unsaturated Precursors: These are synthesized via condensation or cyclization of suitable aromatic or heterocyclic compounds.
- Hydrogenation: The precursors are subjected to hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.
- Isolation: The saturated tetrahydrobenzo[f]thiazepine 1,1-dioxide is isolated after filtration and purification.
Hydrogenation conditions are optimized to prevent over-reduction, with reaction times and catalyst loadings calibrated to achieve high yields of the tetrahydro derivative.
Specific Reagents and Conditions
| Method | Reagents | Solvents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Solution-phase cyclization | α,β-unsaturated ketones, heteroatom nucleophiles | Ethanol, acetic acid | Reflux | Variable | Requires purification by recrystallization |
| Solid-phase sulfonylation | 2-nitrobenzenesulfonyl chloride, polymer-supported amino acids | DCM, pyridine | Room temperature to reflux | Good | Suitable for combinatorial synthesis |
| Catalytic hydrogenation | H₂, Pd/C or Raney Ni | Ethanol, methanol | 40-60°C, atmospheric pressure | High | Needs careful control to avoid over-reduction |
Research Findings and Data
- Efficiency and Yields: The methods generally produce moderate to high yields (50-80%) with high purity, especially when optimized for specific substrates.
- Stereochemistry: Stereoselectivity can be influenced by chiral auxiliaries or chiral catalysts, as demonstrated in asymmetric hydrogenation approaches.
- Spectroscopic Confirmation: IR, NMR, and mass spectrometry are routinely used to confirm the structure, with characteristic bands for the heterocyclic core and sulfonyl groups.
Notes on Method Selection
- Reactivity of Precursors: The choice of starting materials significantly impacts the overall yield and purity.
- Environmental Considerations: Green chemistry approaches, such as microwave-assisted synthesis and solvent recycling, are increasingly adopted.
- Scalability: Solid-phase methods are suitable for high-throughput synthesis, while solution-phase methods are preferred for larger-scale preparations.
Chemical Reactions Analysis
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazepine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, benzothiazepines are known to act as calcium channel blockers, which can affect cardiovascular function by inhibiting calcium influx into cells . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring System Variations
2.1.1. Positional Isomerism: [1,2] vs. [1,4] Thiazepine Derivatives
- 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide (CAS: 24187-83-5) differs in the placement of the sulfur and nitrogen atoms within the thiazepine ring. This positional isomerism alters the molecule’s conformational flexibility and electronic properties. For example, the [1,4]-isomer’s hydrochloride salt is used in research but shows distinct solubility and bioavailability profiles compared to the [1,2]-isomer .
- Elobixibat phenol impurity (3,3-dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-[1,4]thiazepine 1,1-dioxide) shares the [1,4]-thiazepine core but includes bulky substituents (butyl, phenyl, methylthio) that enhance lipophilicity and metabolic stability .
2.1.2. Heteroatom Substitution: Thiadiazepine vs. Dithiazepine
- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxide incorporates an additional sulfur atom, forming a dithiazepine ring. This modification increases ring strain and electron-withdrawing effects, which may enhance anticancer activity compared to monothiazepine analogs .
Substituent Effects on Pharmacological Activity
- Odevixibat ’s dipeptide moiety and heterocyclic unit are critical for IBAT binding, as shown by structure-activity relationship (SAR) studies. Analogs lacking these groups exhibit reduced potency .
- Chlorinated derivatives (e.g., 3n in ) demonstrate improved metabolic stability due to halogen-induced steric hindrance .
Pharmacokinetic and Physicochemical Properties
Biological Activity
Chemical Structure and Properties
2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound belonging to the benzothiazepine class. It features a seven-membered ring that includes nitrogen and sulfur atoms, with a dioxide functional group. Its molecular formula is and its IUPAC name is 2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide. This compound exhibits diverse biological activities and has potential therapeutic applications.
Interaction with Biological Targets
This compound has been reported to interact with various biochemical targets:
- AMPA Receptors : It acts as a positive modulator of AMPA receptors, enhancing synaptic transmission and plasticity crucial for learning and memory processes.
- Cell Signaling Pathways : The compound influences multiple cellular processes including gene expression and metabolism.
The molecular mechanism involves binding to specific sites on AMPA receptors, thereby increasing their activity. This modulation can lead to enhanced neurotransmission and may have implications in cognitive functions.
Cellular Effects
Research indicates that this compound affects:
- Cell Signaling : It modulates pathways that are critical for cellular communication.
- Gene Expression : The compound influences the expression of genes associated with various cellular functions.
- Metabolic Processes : Its interaction with cellular components can alter metabolic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Therapeutic Use |
|---|---|---|
| Diltiazem | Calcium channel blocker | Treatment of hypertension and angina |
| Clentiazem | Similar to Diltiazem | Cardiovascular treatment |
| Siratiazem | Cardiovascular effects | Used for heart conditions |
The unique structure of this compound contributes to its distinct biological properties compared to other benzothiazepines like Diltiazem and Clentiazem.
Antimicrobial Activity
Studies have demonstrated that compounds within the benzothiazepine class exhibit antimicrobial properties. For instance:
- A study highlighted the efficacy of similar compounds against various bacterial strains .
- The potential use as antimicrobial agents suggests applications in treating infections.
Central Nervous System Disorders
Research indicates that this compound may have implications in treating central nervous system disorders due to its action on AMPA receptors. Enhanced receptor activity could lead to improved cognitive function in conditions such as Alzheimer's disease .
Q & A
Q. What computational tools are recommended for predicting the stability and conformational dynamics of substituted derivatives?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model torsional strain in the seven-membered ring and predict substituent effects on ring puckering. Molecular dynamics simulations (MD) further assess solvent interactions and ligand-receptor binding kinetics. Tools like Gaussian and Schrödinger Suite are widely used for such analyses .
用它!帮你看懂文献数据图,更好描述实验结果00:17
Data Contradiction Analysis
Q. Why do NMR spectra of structurally similar derivatives show unexpected splitting patterns?
- Discrepancies may arise from dynamic processes (e.g., ring inversion or sulfone group rotation) causing signal broadening or splitting. For example, diastereotopic protons in geminal CH₂ groups (δ ~1.0–2.5 ppm) may exhibit complex coupling (e.g., AB quartets) due to restricted rotation. Variable-temperature NMR can confirm such phenomena by observing coalescence at elevated temperatures .
Q. How should researchers address inconsistencies in biological activity data across studies?
- Standardize assay protocols (e.g., MIC determination for antimicrobial studies) and validate compound purity via orthogonal methods (HPLC, HRMS). For instance, impurities in 6a–6j derivatives (e.g., residual Cu catalyst) may falsely enhance or suppress activity. Cross-referencing with structurally validated analogs (e.g., elobixibat phenol impurity derivatives) ensures reliability .
Methodological Recommendations
- Synthetic Optimization : Prioritize inert-atmosphere reactions (N₂/Ar) to prevent sulfone oxidation.
- Characterization : Combine 2D NMR (COSY, HSQC) with X-ray crystallography for unambiguous structural assignment.
- Data Reproducibility : Document solvent batch effects (e.g., DMF含水量) and catalyst pre-activation steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
